molecular formula C12H12ClN3O B1427590 3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine CAS No. 512803-49-5

3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine

Cat. No.: B1427590
CAS No.: 512803-49-5
M. Wt: 249.69 g/mol
InChI Key: AVQIIGVQCKLGFF-UHFFFAOYSA-N
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Description

3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-n-(4-methoxybenzyl)pyrazin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazine ring substituted with chlorine and a methoxybenzyl moiety. Its chemical formula is C12H12ClN3O, and it has a molecular weight of 253.7 g/mol. The presence of the methoxy group enhances lipophilicity, which can influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, particularly Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for this compound against M. tuberculosis has been reported as low as 6.25 µg/mL, demonstrating its potential as an antimycobacterial agent .

Pathogen MIC (µg/mL) Activity
Mycobacterium tuberculosis6.25Strong antimycobacterial activity
Staphylococcus aureus7.81Moderate antibacterial activity
Staphylococcus epidermidis15.62Moderate antibacterial activity

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of specific enzymes crucial for bacterial survival. This inhibition disrupts metabolic pathways, leading to cell death. The compound's interaction with bacterial cell membranes and its ability to penetrate into cells contribute to its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely related to its structural features. Modifications in the substitution pattern on the pyrazine ring or the benzyl moiety can significantly alter its potency:

  • Chlorine Substitution : The presence of chlorine at the 3-position enhances antimicrobial activity compared to other halogen substitutions.
  • Methoxy Group : The methoxy group at the para position increases lipophilicity, facilitating better membrane permeability and enhancing bioactivity.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimycobacterial Evaluation : A study focused on various substituted pyrazine derivatives found that this compound displayed comparable or superior activity against resistant strains of M. tuberculosis when compared to standard treatments .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests indicated that this compound has low toxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

3-chloro-N-[(4-methoxyphenyl)methyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQIIGVQCKLGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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